Cas no 139592-91-9 (1-(4-fluorophenyl)methylpyrrolidine)
1-(4-fluorophenyl)methylpyrrolidine Chemical and Physical Properties
Names and Identifiers
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- Pyrrolidine, 1-[(4-fluorophenyl)methyl]-
- 1-[(4-fluorophenyl)methyl]pyrrolidine
- 1-(4-fluorophenyl)methylpyrrolidine
- EN300-1196732
- 1-(4-fluorobenzyl)pyrrolidine
- STK074644
- AKOS003973833
- DTXSID40442687
- 139592-91-9
- N-(4-fluorobenzyl)-pyrrolidine
- SCHEMBL5319459
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- MDL: MFCD00716892
- Inchi: 1S/C11H14FN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2
- InChI Key: HRRFDYCXYAHGQN-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CN1CCCC1
Computed Properties
- Exact Mass: 179.11112
- Monoisotopic Mass: 179.111027613g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- PSA: 3.24
1-(4-fluorophenyl)methylpyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A805072-1g |
1-(4-Fluorobenzyl)pyrrolidine |
139592-91-9 | 97% | 1g |
$441.0 | 2024-04-24 | |
| Chemenu | CM502088-1g |
1-(4-Fluorobenzyl)pyrrolidine |
139592-91-9 | 97% | 1g |
$437 | 2023-01-02 | |
| abcr | AB432520-1 g |
1-(4-Fluorobenzyl)pyrrolidine |
139592-91-9 | 1g |
€594.40 | 2023-04-23 | ||
| abcr | AB432520-5 g |
1-(4-Fluorobenzyl)pyrrolidine |
139592-91-9 | 5g |
€1,373.40 | 2023-04-23 | ||
| abcr | AB432520-1g |
1-(4-Fluorobenzyl)pyrrolidine; . |
139592-91-9 | 1g |
€1555.10 | 2025-03-19 | ||
| abcr | AB432520-5g |
1-(4-Fluorobenzyl)pyrrolidine |
139592-91-9 | 5g |
€1373.40 | 2023-09-04 | ||
| Enamine | EN300-1196732-0.05g |
1-[(4-fluorophenyl)methyl]pyrrolidine |
139592-91-9 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-1196732-0.1g |
1-[(4-fluorophenyl)methyl]pyrrolidine |
139592-91-9 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-1196732-0.25g |
1-[(4-fluorophenyl)methyl]pyrrolidine |
139592-91-9 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-1196732-0.5g |
1-[(4-fluorophenyl)methyl]pyrrolidine |
139592-91-9 | 0.5g |
$699.0 | 2023-06-08 |
1-(4-fluorophenyl)methylpyrrolidine Suppliers
1-(4-fluorophenyl)methylpyrrolidine Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 1-(4-fluorophenyl)methylpyrrolidine
Introduction to 1-(4-fluorophenyl)methylpyrrolidine (CAS No. 139592-91-9)
1-(4-fluorophenyl)methylpyrrolidine, identified by its Chemical Abstracts Service number CAS No. 139592-91-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule has garnered attention due to its structural versatility and potential applications in drug discovery. The presence of a fluorophenyl moiety and a pyrrolidine ring system imparts unique electronic and steric properties, making it a valuable scaffold for developing novel therapeutic agents.
The compound's molecular structure consists of a pyrrolidine ring substituted with a 4-fluorophenylmethyl group. The fluorine atom in the phenyl ring enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in pharmaceutical design. Pyrrolidine derivatives are well-documented for their role in various biological processes, including enzyme inhibition and receptor binding. The combination of these features makes 1-(4-fluorophenyl)methylpyrrolidine a promising candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry have enabled more precise modeling of molecular interactions, allowing researchers to predict the binding affinity of 1-(4-fluorophenyl)methylpyrrolidine to biological targets with greater accuracy. Studies have shown that this compound exhibits potential as an intermediate in the synthesis of kinase inhibitors, which are widely used in the treatment of cancers and inflammatory diseases. The fluorine substituent plays a crucial role in modulating the binding properties, enhancing selectivity against off-target enzymes.
In vitro studies have demonstrated that derivatives of 1-(4-fluorophenyl)methylpyrrolidine can interact with proteins involved in signal transduction pathways, suggesting its utility in developing drugs for neurological disorders. The pyrrolidine core is particularly interesting as it mimics natural bioactive scaffolds found in numerous pharmacologically active compounds. Researchers are exploring its potential as a precursor for analogs with enhanced pharmacokinetic profiles, aiming to improve drug bioavailability and reduce side effects.
The synthesis of 1-(4-fluorophenyl)methylpyrrolidine involves multi-step organic reactions, including nucleophilic substitution and cyclization processes. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques are essential for producing sufficient quantities of the compound for preclinical testing and eventual clinical trials.
One of the most compelling aspects of 1-(4-fluorophenyl)methylpyrrolidine is its adaptability in medicinal chemistry. By modifying the substituents on the pyrrolidine ring or the fluorophenyl moiety, researchers can generate libraries of analogs with tailored biological activities. This flexibility has led to several patents being filed for novel derivatives targeting specific diseases. The compound's structural framework is particularly amenable to further derivatization, offering a rich ground for innovation in drug development.
The growing interest in fluorinated compounds stems from their ability to improve drug properties such as solubility, metabolic stability, and binding affinity. 1-(4-fluorophenyl)methylpyrrolidine exemplifies this trend, as its fluorine-containing aromatic ring contributes significantly to these desirable characteristics. Pharmaceutical companies are increasingly investing in fluorinated drug candidates due to their proven efficacy and market success.
As computational tools become more sophisticated, virtual screening methods are being leveraged to identify potential lead compounds like 1-(4-fluorophenyl)methylpyrrolidine more efficiently. These high-throughput virtual screening approaches reduce the time and cost associated with traditional hit identification processes, accelerating the drug discovery pipeline. Researchers are also employing machine learning algorithms to predict the physicochemical properties of novel derivatives, further optimizing their design for clinical efficacy.
The role of 1-(4-fluorophenyl)methylpyrrolidine extends beyond academic research; it holds promise for industrial applications as well. Pharmaceutical manufacturers are keen on developing cost-effective synthetic routes to produce this compound at scale. Collaborative efforts between academia and industry are fostering innovation in process chemistry, ensuring that promising candidates like this can transition from laboratory research to commercialized therapies.
In conclusion, 1-(4-fluorophenyl)methylpyrrolidine (CAS No. 139592-91-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. The combination of a fluorinated aromatic ring with a pyrrolidine scaffold provides an ideal platform for developing next-generation drugs targeting various diseases. With ongoing research efforts focused on optimizing its synthesis and exploring new derivatives, this compound is poised to make substantial contributions to modern medicine.
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